Neocarratetraose 41-sulfate sodium salt

Vue d'ensemble

Description

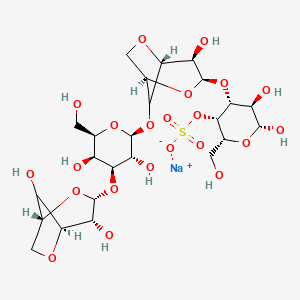

Neocarratetraose 41-sulfate sodium salt is a sulfated oligosaccharide derived from κ-carrageenan. It has the molecular formula C24H37O22SNa and a molecular weight of 732.59 g/mol . This compound is known for its high purity, typically ≥98%, and is used in various scientific research applications .

Méthodes De Préparation

Neocarratetraose 41-sulfate sodium salt is prepared enzymatically from κ-carrageenan . The enzymatic process involves the use of specific enzymes that cleave the κ-carrageenan polysaccharide into smaller oligosaccharides, followed by sulfation to introduce the sulfate groups at specific positions on the sugar units . This method ensures high purity and specificity of the product.

Analyse Des Réactions Chimiques

Neocarratetraose 41-sulfate sodium salt undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Biomedical Research

Neocarratetraose 41-sulfate sodium salt is primarily studied for its anticoagulant properties and its role in modulating biological processes. Its sulfate groups contribute significantly to its biological activity, making it a subject of interest in the following areas:

- Anticoagulation : The compound exhibits anticoagulant effects similar to other sulfated polysaccharides, which can be beneficial in preventing thrombosis and managing cardiovascular diseases. Studies have shown that sulfated oligosaccharides can inhibit thrombin and factor Xa, key components in the coagulation cascade .

- Cancer Research : this compound has been investigated for its ability to inhibit tumor growth and metastasis. Its structural characteristics allow it to interact with various growth factors and receptors involved in cancer progression . For instance, it may inhibit angiogenesis by blocking vascular endothelial growth factor (VEGF) interactions.

- Inflammation Modulation : Research indicates that sulfated oligosaccharides can modulate inflammatory responses. This compound may influence the activity of pro-inflammatory cytokines, thereby providing potential therapeutic avenues for inflammatory diseases .

Drug Delivery Systems

The unique properties of this compound make it suitable for use in drug delivery systems:

- Nanocarriers : Due to its biocompatibility and ability to form complexes with drugs, this compound can be utilized in developing nanocarriers for targeted drug delivery. Its sulfate groups enhance the solubility and stability of the drug formulations .

- Gene Therapy : The compound's ability to bind nucleic acids suggests potential applications in gene therapy, where it could facilitate the delivery of RNA or DNA molecules into cells, enhancing transfection efficiency .

Food Science

In food science, this compound is being explored for its functional properties:

- Food Preservation : The compound may possess antimicrobial properties that can be harnessed for food preservation, extending shelf life while ensuring safety against pathogens .

- Nutraceuticals : As a dietary supplement, it could provide health benefits associated with sulfated polysaccharides, such as improved gut health and enhanced immune function.

Case Studies

- Anticoagulation Efficacy :

- Cancer Inhibition :

- Food Safety Application :

Mécanisme D'action

The mechanism of action of neocarratetraose 41-sulfate sodium salt involves its interaction with specific molecular targets, such as proteins and enzymes. The sulfate groups on the oligosaccharide play a crucial role in these interactions, often enhancing the binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed biological activities of the compound.

Comparaison Avec Des Composés Similaires

Neocarratetraose 41-sulfate sodium salt can be compared with other sulfated oligosaccharides, such as:

Neocarratetraose 41,43-disulfate disodium salt: This compound has two sulfate groups, which may result in different biological activities and interactions compared to this compound.

Neocarratetraose-41-O-sulfate sodium salt: This compound has a sulfate group at a different position, which can affect its chemical and biological properties.

The uniqueness of this compound lies in its specific sulfation pattern, which influences its interactions and activities in various applications.

Activité Biologique

Neocarratetraose 41-sulfate sodium salt (CAS 108321-78-4) is a sulfated oligosaccharide that exhibits significant biological activities, making it a subject of interest in various fields such as biochemistry, pharmacology, and material science. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique sulfation pattern, which significantly influences its interactions with biological molecules. The presence of sulfate groups enhances its solubility in water and modulates its binding affinity to proteins and other biomolecules.

The biological activity of this compound primarily arises from its interactions with various proteins, including enzymes and receptors. The sulfate groups are crucial for these interactions, as they can enhance binding affinity and specificity. This oligosaccharide has been shown to influence several biological pathways:

- Antiviral Activity : Research indicates that this compound may inhibit viral entry into host cells by binding to viral proteins, thereby blocking their interaction with cellular receptors.

- Anticoagulant Properties : Similar to other sulfated polysaccharides, it exhibits anticoagulant activity by interfering with the coagulation cascade, potentially through the inhibition of thrombin and factor Xa.

Biological Activity Studies

Numerous studies have investigated the binding affinities of this compound with various biomolecules. The following table summarizes key findings from binding studies:

| Oligosaccharide | Binding Affinity (K_a M⁻¹) |

|---|---|

| This compound (T1) | 2422 ± 292 |

| N,N′,N″,N‴ Tetra-acetyl chitotetraose (T2) | 12611 ± 2160 |

| Lacto-N-tetraose (T3) | 18107 ± 1260 |

These results indicate that while this compound has a moderate binding affinity compared to other oligosaccharides, it still plays a significant role in biochemical interactions .

Case Studies

- Antiviral Research : A study demonstrated that this compound effectively inhibited the entry of certain viruses into host cells. The mechanism involved competitive inhibition where the oligosaccharide bound to viral glycoproteins, preventing them from interacting with cell surface receptors.

- Anticoagulant Activity : Another research project explored the anticoagulant effects of this compound in vitro. The findings showed a dose-dependent inhibition of thrombin activity, suggesting its potential as a therapeutic agent in managing thromboembolic disorders .

- Marine Polysaccharides : Investigations into marine-derived sulfated polysaccharides have highlighted the role of sulfate groups in enhancing bioactivity. This compound was compared with other marine-derived oligosaccharides, revealing superior antiviral properties due to its specific sulfation pattern .

Applications

Given its biological activities, this compound has several potential applications:

- Pharmaceutical Development : Its antiviral and anticoagulant properties make it a candidate for drug development targeting viral infections and coagulation disorders.

- Biochemical Research : As a model compound for studying sulfated oligosaccharides, it aids in understanding the structure-activity relationships in glycoscience.

- Material Science : Its unique properties may be harnessed in developing new biomaterials for medical applications.

Propriétés

IUPAC Name |

sodium;[(2R,3S,4R,5R,6R)-4-[[(1R,3R,4R,5R)-8-[(2S,3R,4S,5S,6R)-4-[[(1R,3R,4R,5S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O22S.Na/c25-1-5-9(27)18(44-22-12(30)17-10(28)7(41-22)3-37-17)13(31)23(40-5)43-15-8-4-38-19(15)14(32)24(42-8)45-20-11(29)21(33)39-6(2-26)16(20)46-47(34,35)36;/h5-33H,1-4H2,(H,34,35,36);/q;+1/p-1/t5-,6-,7-,8-,9+,10?,11-,12-,13-,14-,15?,16+,17+,18+,19-,20-,21-,22-,23+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELQSMOXZBMFBA-VZRJCJMASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)O)O)O)CO)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)OC4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O)O)O)CO)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NaO22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746708 | |

| Record name | Sodium (4xi)-3,6-anhydro-alpha-D-xylo-hexopyranosyl-(1->3)-beta-D-galactopyranosyl-(1->4)-(4xi)-3,6-anhydro-alpha-D-xylo-hexopyranosyl-(1->3)-4-O-sulfonato-beta-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-78-4 | |

| Record name | Sodium (4xi)-3,6-anhydro-alpha-D-xylo-hexopyranosyl-(1->3)-beta-D-galactopyranosyl-(1->4)-(4xi)-3,6-anhydro-alpha-D-xylo-hexopyranosyl-(1->3)-4-O-sulfonato-beta-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.